![molecular formula C17H14FN3OS B2587925 Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1105218-82-3](/img/structure/B2587925.png)
Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
“Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate” is a complex organic compound. It contains a methyl group, a 3,4-difluorophenyl group, an amino group, and a naphthyridine group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves the Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a naphthyridine ring, which is a type of heterocyclic compound. The 3,4-difluorophenyl group is attached to the 4-position of the naphthyridine ring via an amino group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the amino group can participate in various reactions such as condensation, substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature .Scientific Research Applications
Antimicrobial and Antiproliferative Agent
“N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide” has been studied for its pharmacological activities. It has shown promising results as an antimicrobial and antiproliferative agent . The compound was evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . It was also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This compound displayed good docking score within the binding pocket of selected PDB ID (1JIJ, 4WMZ, and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
Photoactive Compound
“Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate” has been synthesized and characterized as a photoactive compound . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Potential Use in Light Responsive Smart Materials
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light responsive smart materials . This compound, due to its photoactive properties, could potentially be used in the development of such materials .
Future Directions
properties
IUPAC Name |
2-anilino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-23-17(21-15)20-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCONHPILMEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
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